2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound characterized by the presence of an ethoxy group, an iodomethyl group, and a dioxaphosphinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of a suitable precursor with iodine and an ethoxy group under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or other organic solvents, and the reaction is carried out at specific temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of phosphoramidates, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- 2-Ethoxy-4-(methoxymethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- 2-Ethoxy-4-(chloromethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
Uniqueness
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated derivatives. This uniqueness makes it valuable for specialized applications in synthesis and research .
Properties
CAS No. |
113365-64-3 |
---|---|
Molecular Formula |
C6H12IO4P |
Molecular Weight |
306.04 g/mol |
IUPAC Name |
2-ethoxy-4-(iodomethyl)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H12IO4P/c1-2-9-12(8)10-4-3-6(5-7)11-12/h6H,2-5H2,1H3 |
InChI Key |
SRZMOVNCFUKSQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)OCCC(O1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.